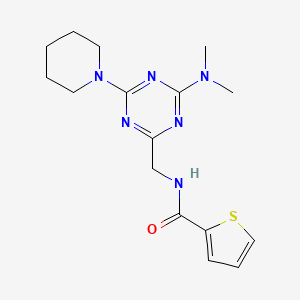

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Description

This compound features a 1,3,5-triazine core substituted at the 4-position with a dimethylamino group (-N(CH₃)₂) and at the 6-position with a piperidin-1-yl group. A thiophene-2-carboxamide moiety is attached via a methylene linker to the triazine ring. Its molecular formula is C₁₇H₂₂N₆O₂S, with a molecular weight of approximately 398.47 g/mol (calculated).

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6OS/c1-21(2)15-18-13(11-17-14(23)12-7-6-10-24-12)19-16(20-15)22-8-4-3-5-9-22/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVUSQDFWCCRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide can be accomplished through a multi-step process involving the formation of the triazine ring followed by functional group modifications. The typical synthetic route includes:

Formation of the triazine core: Starting from cyanuric chloride, react it with dimethylamine and piperidine under controlled temperature and pH conditions.

Attachment of the thiophene-carboxamide group: React the triazine intermediate with thiophene-2-carboxylic acid or its derivatives under appropriate catalysts and solvents.

Industrial Production Methods: In industrial settings, the production of this compound involves optimized reaction conditions to maximize yield and minimize by-products. Techniques like batch reactors or continuous flow reactors are employed, using catalysts such as palladium or platinum to facilitate the necessary transformations.

Chemical Reactions Analysis

Biological Activity

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a unique structural arrangement that includes a triazine core, a dimethylamino group, a piperidine ring, and a thiophene moiety, which collectively contribute to its reactivity and interaction with biological targets.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Triazine Core : This heterocyclic structure is known for its ability to interact with various biological molecules.

- Dimethylamino Group : This functional group enhances the compound's solubility and may influence its pharmacokinetic properties.

- Piperidine Ring : This cyclic amine is often associated with increased biological activity due to its ability to form hydrogen bonds and interact with receptors.

- Thiophene Moiety : Known for its electron-rich characteristics, the thiophene ring may enhance the compound's reactivity.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. Related compounds have shown promising results as inhibitors of Poly ADP-ribose polymerase 1 (PARP1), an enzyme involved in DNA repair mechanisms. For instance, some derivatives have demonstrated IC50 values in the low micromolar range (around 5.8 μM), suggesting potential applications in cancer therapy.

The proposed mechanism of action involves the inhibition of critical enzymes involved in cellular proliferation and survival pathways. The presence of the triazine and thiophene structures enhances binding affinity to target proteins, potentially disrupting their normal function.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful. Below is a summary table illustrating this comparison:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |

| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active |

| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution |

This table highlights how the combination of different structural elements in this compound may enhance its overall biological activity compared to simpler analogs.

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. For example:

- Cell Lines Tested : HCT116 (colorectal cancer), MDA-MB-468 (breast cancer).

- Findings : Significant dose-dependent inhibition of cell proliferation was observed at concentrations ranging from 0.1 μM to 10 μM.

In Vivo Studies

Animal models have also been utilized to evaluate the efficacy of this compound:

- Model Used : Murine xenograft models with implanted tumor cells.

- Results : Oral administration resulted in a reduction of tumor size by approximately 40% compared to control groups after two weeks of treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

1-(4-Chlorophenyl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide (CAS 2034542-55-5)

- Structure: Shares the 4-(dimethylamino)-6-(piperidin-1-yl)-triazine core but replaces the thiophene carboxamide with a 4-chlorophenylmethanesulfonamide group.

- Molecular Weight : 424.95 g/mol (vs. 398.47 g/mol for the target compound).

- The chlorophenyl group introduces lipophilicity, which may influence membrane permeability in biological systems .

2-[(4-Amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)benzenesulfonamides

- Structure: Features a sulfonamide linker instead of carboxamide and substitutes the triazine with amino and variable R² groups (e.g., trifluoromethylbenzyl).

- Applications : These compounds are synthesized as sulfonylurea analogs, likely targeting enzymes like acetolactate synthase (ALS) in herbicides. The thioether linkage may enhance metabolic stability compared to the target compound’s methylene bridge .

Functional Group Comparisons in Agrochemicals

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

- Structure : Triazine rings with methoxy or methyl groups at positions 4 and 6, linked to a sulfonylurea group.

- The thiophene carboxamide may reduce herbicidal activity but improve selectivity for non-agrochemical targets .

Pharmacological Analogs with Piperidine/Triazine Motifs

Immunomodulatory TLR Agonist (Compound Indole_core, 7)

- Structure: Combines a triazine core with propargylamino and tetrahydroisoindole groups.

- Functional Contrast : The propargyl group enables click chemistry for conjugation, while the target compound’s thiophene carboxamide may prioritize passive diffusion across biological membranes. This suggests divergent therapeutic applications (e.g., covalent TLR activation vs. kinase inhibition) .

Aqueous Formulation with Morpholino-Triazine Urea

- Structure: Uses morpholino groups on the triazine and a urea linker.

- Solubility: The morpholino substituents enhance aqueous solubility, contrasting with the target compound’s dimethylamino/piperidinyl groups, which may favor lipid-rich environments. This highlights formulation challenges for in vivo delivery .

Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.